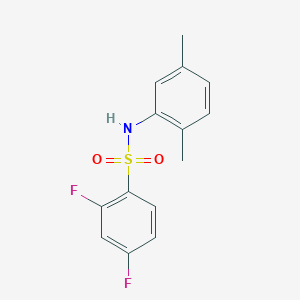
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide, also known as DPC-681, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, DPC-681 has been found to have a different mechanism of action that makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide involves the inhibition of an enzyme called carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CA IX, N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been found to have several biochemical and physiological effects. In addition to its inhibition of CA IX, N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide in lab experiments is its specificity for CA IX, which makes it a useful tool for studying the role of this enzyme in cancer and other diseases. However, one limitation of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CA IX based on the structure of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide. Another area of research is the exploration of the use of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide in combination with other therapies for the treatment of cancer and other diseases. Additionally, the potential use of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide in imaging and diagnostic applications is also an area of interest.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide involves the reaction of 2,5-dimethylphenylamine with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Some of the research areas that have explored the use of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide include cancer, inflammation, and neurological disorders.
Eigenschaften
Produktname |
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
|---|---|
Molekularformel |
C14H13F2NO2S |
Molekulargewicht |
297.32 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-3-4-10(2)13(7-9)17-20(18,19)14-6-5-11(15)8-12(14)16/h3-8,17H,1-2H3 |
InChI-Schlüssel |
SCCGZJLJIKRIBH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(3-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265811.png)
![10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265812.png)




![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)



![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)